(2-bromo-6-methyl-1-benzofuran-3-yl)acetic acid
Overview
Description
(2-bromo-6-methyl-1-benzofuran-3-yl)acetic acid is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic organic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 2-position, a methyl group at the 6-position, and an acetic acid moiety at the 3-position of the benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and pharmacology .
Preparation Methods
The synthesis of (2-bromo-6-methyl-1-benzofuran-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the bromination of 6-methyl-1-benzofuran-3-yl)acetic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . This reaction selectively introduces a bromine atom at the 2-position of the benzofuran ring.
Industrial production methods for benzofuran derivatives often involve large-scale reactions with optimized conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
(2-bromo-6-methyl-1-benzofuran-3-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and potassium thiocyanate (KSCN).
Oxidation Reactions: The methyl group at the 6-position can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The acetic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of (2-bromo-6-methyl-1-benzofuran-3-yl)acetic acid depends on its specific biological target. In general, benzofuran derivatives exert their effects by interacting with various molecular targets, such as enzymes, receptors, and ion channels. These interactions can modulate cellular pathways and lead to the desired biological effects. For example, some benzofuran derivatives inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
(2-bromo-6-methyl-1-benzofuran-3-yl)acetic acid can be compared with other benzofuran derivatives, such as:
6-methyl-1-benzofuran-3-yl)acetic acid: Lacks the bromine atom at the 2-position, which may affect its reactivity and biological activity.
2-bromo-1-benzofuran-3-yl)acetic acid: Lacks the methyl group at the 6-position, which may influence its chemical properties and interactions with biological targets.
2-bromo-6-methyl-1-benzofuran-3-yl)methanol: Contains a hydroxyl group instead of the acetic acid moiety, which may alter its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-(2-bromo-6-methyl-1-benzofuran-3-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-6-2-3-7-8(5-10(13)14)11(12)15-9(7)4-6/h2-4H,5H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEDBCJITYUYTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)Br)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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